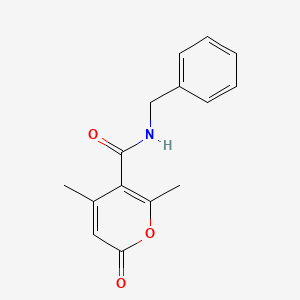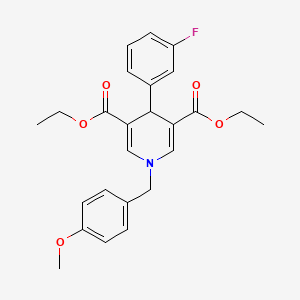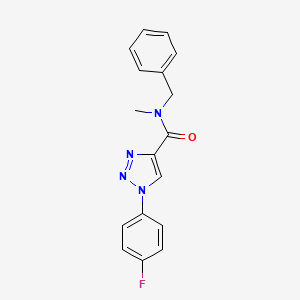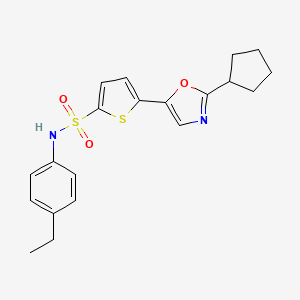![molecular formula C25H22N2O3 B11203912 1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11203912.png)
1'-Benzyl-3',3'-dimethyl-6-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. This particular compound features a chromene and an indole moiety, making it a significant molecule in various scientific research fields.
Preparation Methods
The synthesis of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves multiple steps, typically starting with the formation of the indole and chromene rings separately, followed by their spiro linkage. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring.
Spirocyclization: The chromene moiety is synthesized through a series of reactions, including cyclization and nitration.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and specific reaction conditions to facilitate the process.
Chemical Reactions Analysis
1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitro group to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or sulfonic acids.
Major products formed from these reactions include amines, oxides, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, influencing biological processes. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar compounds include other spiro-indole derivatives, such as:
1’,3’-Dihydro-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: This compound shares a similar spiro linkage but differs in the substitution pattern.
1’,3’-Dihydro-8-methoxy-1’,3’,3’-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: The presence of a methoxy group adds to its unique properties.
The uniqueness of 1’-Benzyl-3’,3’-dimethyl-6-nitro-1’,3’-dihydrospiro[chromene-2,2’-indole] lies in its specific substitution pattern and the combination of chromene and indole moieties, which contribute to its diverse applications and reactivity.
Properties
Molecular Formula |
C25H22N2O3 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1'-benzyl-3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole] |
InChI |
InChI=1S/C25H22N2O3/c1-24(2)21-10-6-7-11-22(21)26(17-18-8-4-3-5-9-18)25(24)15-14-19-16-20(27(28)29)12-13-23(19)30-25/h3-16H,17H2,1-2H3 |
InChI Key |
SVDIELCXLAOHIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])CC5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide](/img/structure/B11203829.png)
![5-Methyl-4-oxo-3-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-N-(4-phenoxyphenyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11203834.png)


![3-(Acetylamino)-4-[(4-chlorophenyl)sulfonyl]benzoic acid](/img/structure/B11203848.png)
![2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B11203853.png)
![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11203866.png)
![7-(5-Bromo-2-fluorophenyl)-5-(3-chloro-4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11203870.png)



![3,4-dihydroisoquinolin-2(1H)-yl[1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanone](/img/structure/B11203899.png)
![N-(3,4-dimethylphenyl)-2-[4-oxo-2-(pyridin-4-yl)pyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide](/img/structure/B11203901.png)

